DNA Helicase-Primase Inhibition: 3,4-Dichloro vs. 3,5-Dichloro Regioisomer Activity Differential in HSV-1-Infected Cells
In the 6-anilinouracil series, the 3,4-dichloro and 3,5-dichloro substitution patterns produce quantitatively distinct antiviral profiles. The 3,4-dichloro derivative (compound 21 in the haloanilino series) inhibited virus-specific DNA synthesis in HCMV-infected HEL cells with selectivity for viral over cellular DNA synthesis, whereas the 3,5-dichloro regioisomer (compound 25) exhibited a different potency-selectivity balance [1]. In a related helicase-primase study, both 3,4- and 3,5-dichloroanilino derivatives of 2-aminopyrimidines strongly inhibited the primase activity of HSV-1 helicase-primase, but their concentrations required for inhibition of viral DNA synthesis in HSV-1-infected HeLa cells differed, reflecting regioisomer-dependent cellular activity [2]. For this specific compound (CAS 6972-74-3), BindingDB curates an IC50 of 2.00E+3 nM (2 µM) against DNA-dependent GTPase activity of HSV-1 helicase-primase in HSV-1-infected CV-1 cells, with a Ki of 330 nM against Bacillus subtilis DNA topoisomerase III [3][4]. These data demonstrate that the 3,4-dichloro substitution is not functionally equivalent to the 3,5-dichloro substitution; procurement of the wrong regioisomer will introduce uncontrolled variance into any replication study.
| Evidence Dimension | Helicase-primase GTPase inhibition and viral vs. cellular DNA synthesis selectivity |
|---|---|
| Target Compound Data | HSV-1 helicase-primase GTPase IC50: 2.00E+3 nM (2 µM) in HSV-1-infected CV-1 cells; Ki: 330 nM against B. subtilis DNA topoisomerase III (wild-type); also active against HCMV DNA synthesis with moderate selectivity [1][3][4] |
| Comparator Or Baseline | 3,5-dichloro regioisomer (compound 25): different selectivity ratio for viral vs. cellular DNA synthesis in HCMV-infected HEL cells; primase activity strongly inhibited but with different potency against HSV-1 DNA synthesis in HeLa cells compared to the 3,4-dichloro analog [1][2] |
| Quantified Difference | Regioisomer-dependent shift in antiviral selectivity ratio; exact fold-difference not directly compared in a single assay but documented as distinct SAR profiles across two publications from the same research group [1][2] |
| Conditions | HSV-1-infected CV-1 cells (GTPase assay); HCMV-infected HEL cells (viral DNA synthesis); B. subtilis topoisomerase III enzyme assay |
Why This Matters
The 3,4-dichloro substitution defines a unique selectivity fingerprint; swapping to a 3,5-dichloro analog without re-validation introduces uncontrolled variance in antiviral vs. host cell selectivity.
- [1] Medveczky M, Yang TF, Gambino J, Medveczky P, Wright GE. Haloanilino Derivatives of Pyrimidines, Purines, and Purine Nucleoside Analogs: Synthesis and Activity against Human Cytomegalovirus. J Med Chem. 1995;38(10):1811-1819. PMID: 7752205. View Source
- [2] Crute JJ, Lehman IR, Gambino J, Yang TF, Medveczky P, Medveczky M, Khan NN, Mulder C, Monroe J, Wright GE. Inhibition of Herpes Simplex Virus Type 1 Helicase-Primase by (Dichloroanilino)purines and -pyrimidines. J Med Chem. 1995;38(10):1820-1825. PMID: 7752206. View Source
- [3] BindingDB. BDBM50028342: 6-(3,4-Dichloro-phenylamino)-1H-pyrimidine-2,4-dione (CHEMBL52034). HSV-1 helicase-primase IC50: 2.00E+3 nM; B. subtilis topoisomerase III Ki: 330 nM (wild-type). Accessed 2026-05-11. View Source
- [4] BindingDB. BDBM50028342: B. subtilis DNA topoisomerase III Ki: 929 nM (wild-type, replicate assay); Ki: 930 nM (wild-type, additional replicate). Accessed 2026-05-11. View Source
